

An In-depth Technical Guide to the Structural Characteristics of 2-Morpholinoacetaldehyde

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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

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This document provides a comprehensive technical overview of the structural and physicochemical properties of **2-Morpholinoacetaldehyde**. It includes key identifiers, expected spectroscopic data, synthesis and reactivity profiles, and detailed experimental methodologies for its characterization.

Chemical Identity and Physicochemical Properties

2-Morpholinoacetaldehyde, also known as 2-(morpholin-4-yl)acetaldehyde, is an organic compound featuring a saturated morpholine heterocycle N-substituted with an acetaldehyde group.^[1] This bifunctional nature, combining a secondary amine within the morpholine ring and a reactive aldehyde group, makes it a valuable intermediate in organic synthesis.^[1] The compound is often handled as its more stable hydrochloride salt, which enhances shelf life and solubility in polar solvents.^[2]

The core structure consists of a six-membered morpholine ring, which contains one oxygen and one nitrogen atom, bonded at the nitrogen position to an acetaldehyde moiety (—CH₂CHO).^[1] This arrangement imparts distinct reactivity to the molecule, with the aldehyde group being highly susceptible to nucleophilic addition and the morpholine nitrogen acting as a base and nucleophile.^[1]

Table 1: Physicochemical and Identification Data

Property	Value	Citation(s)
IUPAC Name	2-morpholin-4-ylacetaldehyde	[1] [3]
Synonyms	4-Morpholineacetaldehyde, Morpholin-4-ylacetaldehyde	[2] [3]
CAS Number	21977-09-3 (anhydrous)	[1] [3]
1172495-88-3 (hydrochloride salt)	[2]	
Molecular Formula	C ₆ H ₁₁ NO ₂	[1] [3]
Molecular Weight	129.16 g/mol (anhydrous)	[1] [3]
165.62 g/mol (hydrochloride salt)	[2]	
Appearance	Liquid (anhydrous); White to off-white crystalline solid (HCl salt)	[1] [2]
Boiling Point (HCl salt)	255.9 °C (at 760 mmHg)	[2]
Density (HCl salt)	1.1 g/cm ³	[2]
Solubility (HCl salt)	Miscible in water, dichloromethane, and methanol	[2]

Structural Elucidation via Spectroscopy

Spectroscopic analysis is fundamental to confirming the structure of **2-Morpholinoacetaldehyde**. While publicly available, fully assigned spectra are scarce, the expected data can be reliably predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.7	t (triplet)	1H	Aldehyde proton (-CHO)
~3.7	t (triplet)	4H	Morpholine (-O-CH ₂ -)
~3.2	d (doublet)	2H	Methylene (-N-CH ₂ -CHO)
~2.6	t (triplet)	4H	Morpholine (-N-CH ₂ -)

Rationale: The aldehyde proton is highly deshielded and appears significantly downfield. The protons on the carbon adjacent to the aldehyde carbonyl are coupled to the aldehyde proton, resulting in a doublet. The morpholine protons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.

Table 3: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~200	Aldehyde carbonyl (C=O)
~67	Morpholine (-O-CH ₂ -)
~65	Methylene (-N-CH ₂ -CHO)
~54	Morpholine (-N-CH ₂ -)

Rationale: The aldehyde carbonyl carbon exhibits a characteristic chemical shift in the far downfield region. The carbons of the morpholine ring are in the typical range for saturated heterocycles, with the carbon adjacent to the electronegative oxygen appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands (ATR-FTIR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~2820 and ~2720	Medium	C-H stretch (aldehyde, Fermi resonance doublet)
~1725	Strong	C=O stretch (aldehyde carbonyl)
~1115	Strong	C-O-C stretch (ether in morpholine ring)

Rationale: The most diagnostic peaks are the strong carbonyl (C=O) stretch and the characteristic pair of C-H stretching bands for the aldehyde proton, which arise from Fermi resonance.^[4] The strong C-O-C stretch is indicative of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Value	Interpretation
129	[M] ⁺ Molecular ion
100	[M - CHO] ⁺ Loss of the formyl group
86	[C ₄ H ₈ NO] ⁺ Cleavage alpha to the nitrogen (Morpholine fragment)
57	[C ₃ H ₅ O] ⁺ or [C ₃ H ₇ N] ⁺ Further fragmentation

Rationale: The molecular ion peak confirms the molecular weight. A common fragmentation pathway for N-substituted morpholines is the loss of the substituent and alpha-cleavage,

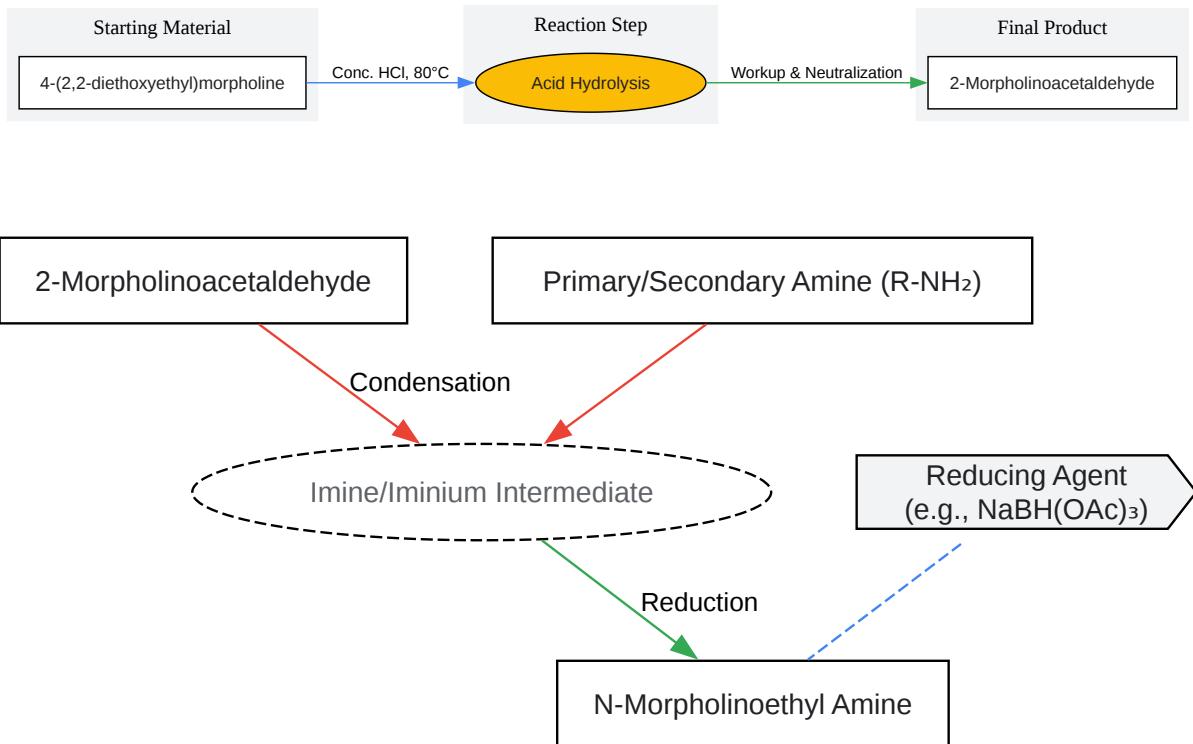
leading to characteristic fragments.

Synthesis and Reactivity

A primary application of **2-Morpholinoacetaldehyde** is as a building block in pharmaceutical and materials science. Its synthesis and subsequent reactions are central to its utility.

Synthesis Workflow

The most common laboratory synthesis involves the acid-catalyzed hydrolysis of a protected precursor, 4-(2,2-diethoxyethyl)morpholine.[2] This straightforward, two-step process makes the aldehyde readily accessible.



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